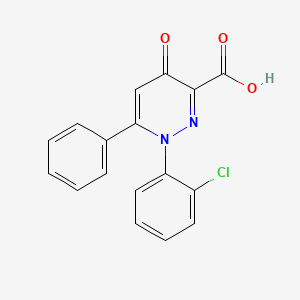
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorophenyl group, a phenyl group, and a carboxylic acid group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate can yield the corresponding hydrazide, which upon further reaction with a suitable diketone, forms the desired pyridazine derivative. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of catalysts like acetic anhydride to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones in the presence of acid or base catalysts, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon, copper(I) iodide, and trifluoroacetic acid .
科学研究应用
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
相似化合物的比较
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-4-oxo-6-methylpyridazine-3-carboxylic acid: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
1-(2-Bromophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with biological targets.
1-(2-Chlorophenyl)-4-oxo-6-phenylpyrimidine-3-carboxylic acid: The replacement of the pyridazine ring with a pyrimidine ring can lead to variations in the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various research applications.
属性
分子式 |
C17H11ClN2O3 |
|---|---|
分子量 |
326.7 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-8-4-5-9-13(12)20-14(11-6-2-1-3-7-11)10-15(21)16(19-20)17(22)23/h1-10H,(H,22,23) |
InChI 键 |
UYBBSEWPIBSXFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2C3=CC=CC=C3Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
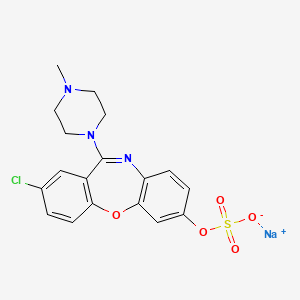
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
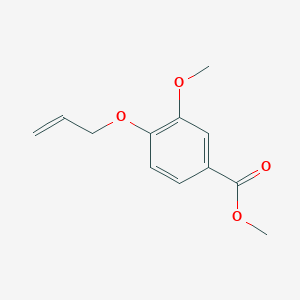
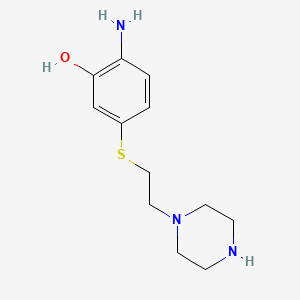
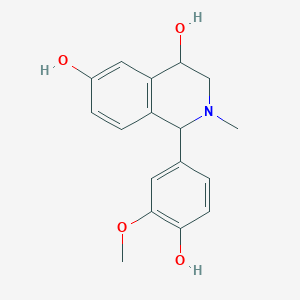
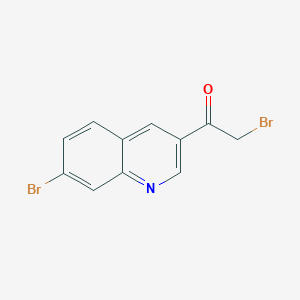
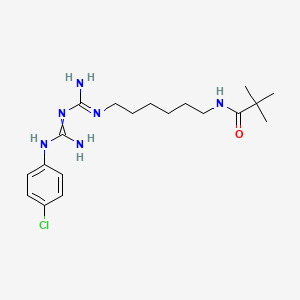

![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
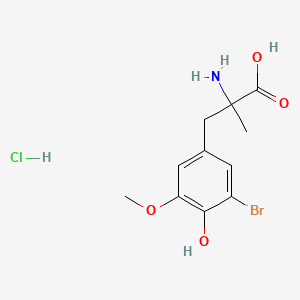

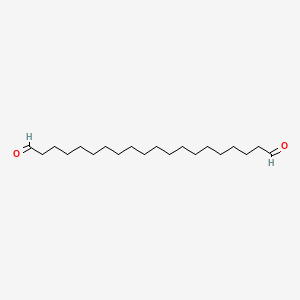
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
